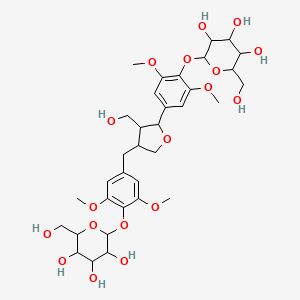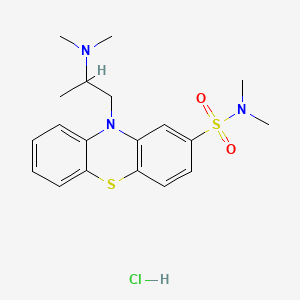
Fonazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Fonazine hydrochloride involves several steps. One common method includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is generally preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods often involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
Fonazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using lead oxide or other oxidizing agents.
Substitution: This compound can undergo substitution reactions with alkyl or aryl-ortho-diamines, forming azonium bases.
Common reagents used in these reactions include nitrobenzene, aniline, and pyrocatechin . Major products formed from these reactions include various phenazine derivatives, such as naphthophenazines and naphthotolazines .
Scientific Research Applications
Fonazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Fonazine hydrochloride exerts its effects by inhibiting serotonin and histamine H1 receptors . This inhibition reduces the activity of these neurotransmitters, leading to analgesic and anti-inflammatory effects. The molecular targets involved include serotonin and histamine receptors, which play a crucial role in the modulation of pain and inflammation .
Comparison with Similar Compounds
Fonazine hydrochloride is unique among phenothiazine derivatives due to its dual action as a serotonin antagonist and histamine antagonist . Similar compounds include:
Chlorpromazine: Another phenothiazine derivative used primarily as an antipsychotic.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
This compound stands out due to its specific application in the treatment of migraines and its dual receptor inhibition .
Properties
CAS No. |
34396-64-0 |
|---|---|
Molecular Formula |
C19H26ClN3O2S2 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O2S2.ClH/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;/h6-12,14H,13H2,1-5H3;1H |
InChI Key |
YKXZRFSKLBBPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)


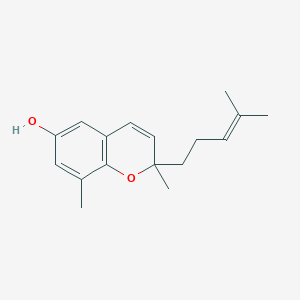
![tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate](/img/structure/B12303004.png)
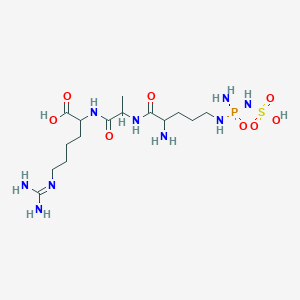

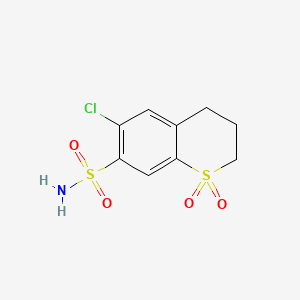
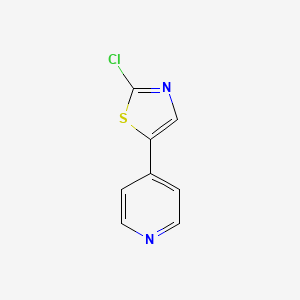
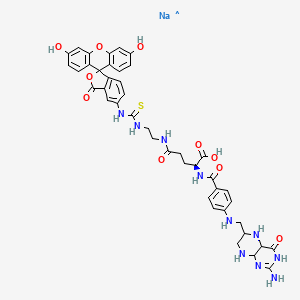
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
